REACTION_CXSMILES
|
[CH3:1][Mg]Br.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](=[O:14])[CH3:13])=[CH:7][C:6]=1[F:15]>C1COCC1>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH3:1])([OH:14])[CH3:13])=[CH:7][C:6]=1[F:15]
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
C[Mg]Br
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Name
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|
Quantity
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9 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)CC(C)=O)F
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Name
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|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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76 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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It was then cooled to rt
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Type
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CUSTOM
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Details
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quenched with saturated NH4Cl aqueous solution (50 mL)
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Type
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ADDITION
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Details
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the mixture was poured into water (200 mL)
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc (100 mL×4)
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Type
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WASH
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Details
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the combined organic phases were washed with brine (100 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4 (50 g)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CC(C)(O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.61 g | |
YIELD: PERCENTYIELD | 88.2% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |